![molecular formula C11H18ClN3O B2934450 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile CAS No. 923106-59-6](/img/structure/B2934450.png)

2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

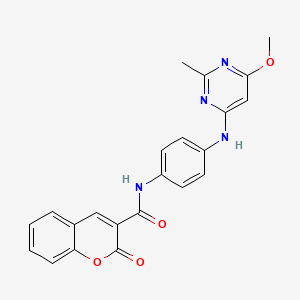

The compound “2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile” is a chemical compound with a molecular weight of 284.19 . It is a derivative of piperazine, a common structure found in many pharmaceuticals and recreational drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics . Another study reported the use of a Finkelstein transhalogenation reaction to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as spectroscopy . The InChI code for this compound is 1S/C10H18ClN3O2.ClH/c1-12(2)10(16)8-13-3-5-14(6-4-13)9(15)7-11;/h3-8H2,1-2H3;1H , which provides a standard way to encode the compound’s structure and can be used for further analysis.Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the conditions and reagents used. For example, it has been reported that the compound can undergo a Finkelstein transhalogenation reaction .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The melting point is between 135-138 degrees Celsius .Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial and anticancer activities , suggesting potential targets could be microbial proteins or cancer cell receptors.

Mode of Action

This can lead to changes in cellular processes, potentially inhibiting growth in the case of microbes or cancer cells .

Biochemical Pathways

Given its potential antimicrobial and anticancer activities, it may interfere with essential biochemical pathways in microbes or cancer cells, such as dna replication, protein synthesis, or cell division .

Result of Action

Based on its potential antimicrobial and anticancer activities, it may lead to the death of microbial cells or cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it remains over time.

Advantages and Limitations for Lab Experiments

The use of 2C-P in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it has been found to have a number of beneficial effects in animal studies. However, there are some limitations to using 2C-P in laboratory experiments. It is not yet known how 2C-P affects humans, so experiments involving human subjects may not be feasible. In addition, 2C-P is a relatively new compound, so there is limited information available about its potential adverse effects.

Future Directions

Future research on 2C-P could focus on its potential therapeutic effects in humans. Studies could examine the effects of 2C-P on depression, anxiety, and 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile, as well as its potential side effects. In addition, research could explore the mechanisms of action of 2C-P, as well as its potential interactions with other drugs. Finally, research could explore the potential use of 2C-P in other clinical settings, such as the treatment of addiction and sleep disorders.

Synthesis Methods

2C-P is synthesized using a two-step process. The first step involves the reaction of 2-chloroacetylpiperazine with methyl butanoate in the presence of a base, such as sodium hydroxide. This reaction produces a compound known as 2-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutanoic acid. The second step involves the reaction of this compound with a reducing agent, such as sodium borohydride, to produce the desired product, 2-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile.

Scientific Research Applications

2C-P has been studied for its potential therapeutic effects, particularly in the treatment of depression, anxiety, and obsessive-compulsive disorder (2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile). In animal studies, 2C-P was found to have antidepressant-like effects and to reduce anxiety-like behaviors. It was also found to have an anxiolytic effect in rats. In addition, 2C-P was found to have an antidepressant-like effect in mice and to reduce stress-induced anhedonia.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

properties

IUPAC Name |

2-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN3O/c1-9(2)10(8-13)14-3-5-15(6-4-14)11(16)7-12/h9-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOXUUYLMGOTPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)N1CCN(CC1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2934368.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2934371.png)

![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2934373.png)

![3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2934375.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2934378.png)

![methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate](/img/structure/B2934379.png)

![N-[2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2934380.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4,5-triethoxybenzamide](/img/structure/B2934381.png)

![2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B2934382.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2934384.png)

![5-[(5-bromo-2-ethoxyphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2934390.png)